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Compound of Interest

Compound Name: Fenchyl acetate

Cat. No.: B1672493

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Fenchyl
acetate, a bicyclic monoterpenoid ester. The information presented herein is intended to
support research and development activities by offering detailed spectroscopic data and the
methodologies for their acquisition. This document covers Nuclear Magnetic Resonance (NMR)
spectroscopy (*H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic
molecules. Below are the *H and 13C NMR spectral data for Fenchyl acetate, typically
recorded in deuterated chloroform (CDCIs).

'H NMR Spectroscopic Data

The 'H NMR spectrum of Fenchyl acetate exhibits characteristic signals corresponding to the
protons in its bicyclic structure and acetyl group.
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] Chemical Shift (d) o Coupling Constant
Proton Assignment Multiplicity
ppm (J) Hz
-CH-OAc ~4.7 d ~7.5
-C(=0)-CHs ~2.0 s
Bridgehead -CH- ~1.8 m
-CH2- ~1.7-1.2 m
Bridgehead -C(CH3)-
~1.1 S
CHs
Bridgehead -C(CH3)2-
~1.0 S
CHs
Bridgehead -C-CHs ~0.9 S

Note: Exact chemical shifts and coupling constants may vary slightly depending on the specific
experimental conditions, including solvent and concentration.

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the carbon skeleton of Fenchyl acetate.

Carbon Assignment Chemical Shift () ppm
-C=0 ~170

-CH-OAc ~80

Bridgehead C ~50

Bridgehead C(CHs)2 ~48

-CHa- ~40, 30, 25

-C(=0)-CHs ~21

Bridgehead -C(CHs)2 ~28, 22

Bridgehead -C-CHs ~15
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Note: These are approximate chemical shift values. For precise assignments, 2D NMR
experiments such as HSQC and HMBC are recommended.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a general procedure for acquiring NMR spectra of
monoterpenoids like Fenchyl acetate.

Sample Preparation:
» Weigh approximately 10-20 mg of pure Fenchyl acetate.

e Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCls) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

e Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

Instrument: 400 MHz NMR Spectrometer
e Solvent: CDClsz
e Temperature: 298 K
e H NMR:
o Pulse Program: zg30
o Number of Scans: 16
o Relaxation Delay: 1.0 s
o Spectral Width: 16 ppm
e 13C NMR:

o Pulse Program: zgpg30 (proton decoupled)
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o Number of Scans: 1024
o Relaxation Delay: 2.0 s
o Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of Fenchyl acetate shows characteristic absorption bands for the ester functional

group.

Absorption Frequency

Functional Group Vibrational Mode
(cm~)
C=0 (Ester) Stretch ~1735
C-O (Ester) Stretch ~1240
C-H (sp3) Stretch ~2960-2870
C-H (sp?3) Bend ~1465, 1370

Experimental Protocol for IR Spectroscopy (ATR
Method)

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining
IR spectra of liquid samples.

e Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as
isopropanol and allowing it to dry completely.

e Acquire a background spectrum of the clean, empty ATR crystal.

o Place a small drop of Fenchyl acetate directly onto the center of the ATR crystal, ensuring
complete coverage of the crystal surface.

¢ Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum
with a good signal-to-noise ratio.
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o After analysis, clean the ATR crystal thoroughly with an appropriate solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, aiding in its identification. Fenchyl acetate is a volatile compound and is well-
suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

m/z Relative Intensity (%) Possible Fragment lon
196 <5 [M]* (Molecular lon)
136 ~30 [M - CHsCOOH]*

121 ~40 [CoHas]*

93 ~25 [C7Hs]*

81 100 [CeHo]*

43 ~75 [CHsCOJ*

Note: The fragmentation pattern and relative intensities can vary depending on the ionization
method and energy.[1]

Experimental Protocol for GC-MS

The following is a general protocol for the GC-MS analysis of Fenchyl acetate.
Sample Preparation:

o Prepare a dilute solution of Fenchyl acetate (e.g., 1 mg/mL) in a volatile solvent such as
hexane or ethyl acetate.

GC-MS Parameters (Example):
e Gas Chromatograph: Agilent 7890B or equivalent

o Mass Spectrometer: Agilent 5977A or equivalent
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e Column: HP-5ms (30 m x 0.25 mm, 0.25 pm film thickness) or equivalent
e Inlet Temperature: 250 °C

e Injection Volume: 1 L (split or splitless injection can be used depending on the
concentration)

o Carrier Gas: Helium at a constant flow rate of 1 mL/min
e Oven Temperature Program:

o Initial temperature: 60 °C, hold for 2 min

o Ramp: 10 °C/min to 240 °C

o Hold: 5 min at 240 °C
e MS Parameters:

o lonization Mode: Electron lonization (El) at 70 eV

o Source Temperature: 230 °C

o Quadrupole Temperature: 150 °C

o Scan Range: m/z 40-400

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a pure
compound like Fenchyl acetate.
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Spectroscopic Analysis

MS Data Processing & Interpretation
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Caption: Workflow for Spectroscopic Analysis of Fenchyl Acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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